Unii-6wjy4C4bcq

Description

UNII-6WJY4C4BCQ (CAS 1761-61-1) is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. It is identified as 2-nitro-4-bromobenzoic acid, characterized by a benzoic acid backbone substituted with a bromine atom at the 4-position and a nitro group at the 2-position . Key properties include:

- Solubility: 0.687 mg/mL in water, classified as "soluble" under standard conditions.

- Log S Values:

- ESOL: -2.47

- Ali: -1.98

- SILICOS-IT: -2.63

- Hazard Profile: Classified with warning code H302 (harmful if swallowed) and precautionary measures P280-P305+P351+P338 (wear protective gloves, rinse cautiously in case of contact) .

Synthesis:

The compound is synthesized via a green chemistry approach using an A-FGO catalyst (acid-functionalized graphene oxide) in tetrahydrofuran (THF). The reaction involves 1,2-phenylenediamine and 4-nitrobenzaldehyde, achieving a 98% yield under mild conditions (room temperature, 2 hours). The catalyst is reusable for up to five cycles, enhancing sustainability .

Properties

IUPAC Name |

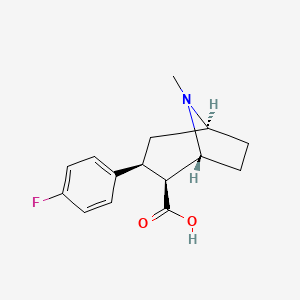

(1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO2/c1-17-11-6-7-13(17)14(15(18)19)12(8-11)9-2-4-10(16)5-3-9/h2-5,11-14H,6-8H2,1H3,(H,18,19)/t11-,12+,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVJURKSCUOSRS-DGAVXFQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53898-64-9 | |

| Record name | RTI-104 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053898649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RTI-104 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WJY4C4BCQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Unii-6wjy4C4bcq typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the bicyclic core: The bicyclic structure is often synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled conditions.

Introduction of the carboxylic acid group: This step usually involves the oxidation of a suitable precursor to introduce the carboxylic acid functionality.

Attachment of the fluorophenyl group: The fluorophenyl group is typically introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Unii-6wjy4C4bcq can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions and the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under mild conditions to preserve the integrity of the bicyclic core.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted fluorophenyl derivatives.

Scientific Research Applications

Unii-6wjy4C4bcq has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.

Industry: In industrial applications, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Unii-6wjy4C4bcq involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The bicyclic structure also contributes to the compound’s stability and overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

UNII-6WJY4C4BCQ is compared below with two structural analogs and one functional analog. Data are derived from experimental studies and physicochemical databases.

Structural Analogs

a. 4-Chloro-2-nitrobenzoic Acid (CAS 3970-39-8)

- Molecular Formula: C₇H₄ClNO₄

- Molecular Weight : 201.56 g/mol

- Solubility : 0.512 mg/mL (lower than brominated analog due to reduced halogen size) .

- Log S : -2.61 (ESOL), indicating poorer aqueous solubility.

- Synthesis : Typically synthesized via nitration of 4-chlorobenzoic acid, requiring harsher conditions (H₂SO₄, 50°C) and yielding 85-90% .

b. 5-Bromo-2-nitrobenzoic Acid (CAS 6320-02-7)

- Molecular Formula: C₇H₄BrNO₄

- Molecular Weight : 245.02 g/mol

- Solubility : 0.231 mg/mL (significantly lower due to steric hindrance from bromine at the 5-position).

- Hazard Profile : Higher toxicity (H318: causes serious eye damage).

Functional Analog: 3-Nitrobenzoic Acid (CAS 121-92-6)

- Molecular Formula: C₇H₅NO₄

- Molecular Weight : 167.12 g/mol

- Applications : Used as a precursor in dyes and pharmaceuticals, lacking bromine but sharing nitro functionality.

- Solubility : 1.24 mg/mL (higher due to absence of heavy halogen).

Table 1: Comparative Analysis of this compound and Analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.